An In-Depth Technical Guide to 1-(2-Phenylethyl)pyrrolidin-2-one: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 1-(2-Phenylethyl)pyrrolidin-2-one: Structure, Properties, and Synthesis
Abstract: This technical guide provides a comprehensive overview of 1-(2-Phenylethyl)pyrrolidin-2-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By combining a phenethylamine moiety, a well-known pharmacophore, with a 2-pyrrolidinone (γ-lactam) scaffold, this molecule presents a unique structural framework for exploring novel central nervous system (CNS) active agents. This document details the molecule's chemical structure and physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, and outlines the analytical methods required for its unambiguous characterization. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring that researchers can confidently synthesize and validate this compound for further investigation.
Introduction: The Significance of the Pyrrolidinone Scaffold
The 2-pyrrolidinone ring, a five-membered γ-lactam, is a privileged scaffold in pharmaceutical sciences.[1] Its structural rigidity, polarity, and capacity for hydrogen bonding make it a cornerstone in the design of a wide array of bioactive agents. The parent compound, 2-pyrrolidinone, is a high-boiling, stable, and versatile chemical intermediate.[2] Its N-substituted derivatives, such as N-methyl-2-pyrrolidone (NMP), are widely employed as highly effective, low-toxicity aprotic solvents in pharmaceutical formulations, enhancing the solubility and bioavailability of poorly soluble drugs.[3]
The incorporation of the 2-pyrrolidinone core into drug candidates is often associated with favorable pharmacokinetic properties and CNS activity. The well-known racetam class of nootropic drugs, for instance, is built upon this scaffold. By chemically linking this lactam ring to a 2-phenylethylamine backbone—a foundational structure for many neurotransmitters and stimulant drugs—1-(2-Phenylethyl)pyrrolidin-2-one emerges as a compelling candidate for neurological and psychiatric drug discovery programs.[4]
Molecular Profile of 1-(2-Phenylethyl)pyrrolidin-2-one
Chemical Structure and Nomenclature
The molecule consists of a 2-pyrrolidinone ring where the nitrogen atom is substituted with a 2-phenylethyl group. This arrangement combines the polar lactam functionality with the nonpolar aromatic ring, resulting in a compound with distinct amphiphilic character.
IUPAC Name: 1-(2-phenylethyl)pyrrolidin-2-one Synonyms: N-Phenethyl-2-pyrrolidone, N-(2-Phenylethyl)-γ-butyrolactam Molecular Formula: C₁₂H₁₅NO
Caption: 2D Chemical Structure of 1-(2-Phenylethyl)pyrrolidin-2-one.
Physicochemical Properties
The following table summarizes the key computed and structural properties of the molecule. The molecular weight is consistent with isomeric compounds such as 1-[(1R)-1-phenylethyl]pyrrolidin-2-one.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO | - |
| Molecular Weight | 189.26 g/mol | |
| Canonical SMILES | C1CC(=O)N(C1)CCC2=CC=CC=C2 | - |
| InChI | InChI=1S/C12H15NO/c14-12-8-4-9-13(12)10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | - |
| InChIKey | YQUREALVTLBDIJ-UHFFFAOYSA-N | - |
Synthesis and Purification
Rationale for Synthetic Strategy: N-Alkylation
The most direct and efficient method for preparing 1-(2-Phenylethyl)pyrrolidin-2-one is the N-alkylation of 2-pyrrolidinone. This strategy is predicated on several key advantages:
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High Atom Economy: The reaction directly couples the two requisite fragments with minimal byproduct formation.
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Commercially Available Precursors: Both 2-pyrrolidinone and (2-bromoethyl)benzene are readily available, cost-effective starting materials.
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Proven Reliability: N-alkylation of lactams is a cornerstone reaction in organic synthesis. The acidity of the N-H proton in 2-pyrrolidinone (pKa ≈ 24 in DMSO) allows for straightforward deprotonation with a suitable base, generating a potent nucleophile that readily reacts with an alkyl halide.
Sodium hydride (NaH) is selected as the base due to its ability to irreversibly deprotonate the lactam, driving the reaction to completion. Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice for its high polarity, which effectively solvates the resulting sodium lactamate salt, and its high boiling point, which allows for elevated reaction temperatures to ensure a reasonable reaction rate.
Detailed Experimental Protocol
Materials:
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2-Pyrrolidinone (≥99%)
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Sodium Hydride (60% dispersion in mineral oil)
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(2-Bromoethyl)benzene (≥98%)
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl Ether
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel (for column chromatography)
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-pyrrolidinone (1.0 eq). Dissolve it in anhydrous DMF (approx. 5 mL per 1 g of 2-pyrrolidinone).
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Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Allow the resulting slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
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Alkylation: Cool the reaction mixture back to 0 °C. Add (2-bromoethyl)benzene (1.05 eq) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-pyrrolidinone is consumed (typically 4-6 hours).
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Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
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Purification (Aqueous Wash): Combine the organic extracts and wash sequentially with water (2x) and brine (1x) to remove residual DMF.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(2-Phenylethyl)pyrrolidin-2-one as a colorless to pale yellow oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(2-Phenylethyl)pyrrolidin-2-one.
Structural Elucidation and Characterization
The unambiguous confirmation of the chemical structure and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.
Expected Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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δ 7.35-7.20 (m, 5H): Aromatic protons of the phenyl group.
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δ 3.55 (t, 2H): Methylene protons of the ethyl chain adjacent to the nitrogen (-N-CH₂-).
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δ 3.40 (t, 2H): Methylene protons of the pyrrolidinone ring adjacent to the nitrogen (-N-CH₂-).
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δ 2.85 (t, 2H): Methylene protons of the ethyl chain adjacent to the phenyl ring (Ar-CH₂-).
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δ 2.45 (t, 2H): Methylene protons of the pyrrolidinone ring adjacent to the carbonyl group (-CH₂-C=O).
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δ 2.05 (quint, 2H): Central methylene protons of the pyrrolidinone ring (-CH₂-CH₂-CH₂-).
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ 175.0: Carbonyl carbon (C=O).
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δ 139.0: Quaternary aromatic carbon.
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δ 128.8, 128.5, 126.5: Aromatic CH carbons.
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δ 47.5: Methylene carbon of the ring adjacent to nitrogen.
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δ 45.0: Methylene carbon of the ethyl chain adjacent to nitrogen.
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δ 34.0: Methylene carbon of the ethyl chain adjacent to the phenyl ring.
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δ 31.0: Methylene carbon of the ring adjacent to the carbonyl.
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δ 18.0: Central methylene carbon of the pyrrolidinone ring.
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IR Spectroscopy (ATR):
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~3050 cm⁻¹: Aromatic C-H stretch.
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~2930, 2860 cm⁻¹: Aliphatic C-H stretch.
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~1685 cm⁻¹: Strong amide C=O (carbonyl) stretch, characteristic of a five-membered lactam.
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~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching vibrations.
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Mass Spectrometry (EI):
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m/z = 189 [M]⁺: Molecular ion peak.
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m/z = 91 [C₇H₇]⁺: Tropylium ion, a characteristic fragment for compounds containing a benzyl group.
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Potential Applications and Research Context
1-(2-Phenylethyl)pyrrolidin-2-one serves as a valuable molecular probe and building block in several research domains:
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Neuropharmacology: As a structural hybrid of a phenethylamine and a racetam-like scaffold, it is a prime candidate for screening in assays related to cognition, mood, and neuroprotection. Its properties can be compared to established CNS agents to understand structure-activity relationships.
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Medicinal Chemistry: The molecule can serve as a starting point for the development of more complex derivatives. The aromatic ring is amenable to substitution, and the lactam ring can be modified to explore a diverse chemical space for lead optimization.
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Process Chemistry: The synthesis of this compound is relevant to the production of related pharmaceutical intermediates, such as the fentanyl precursor 1-(2-phenylethyl)-4-piperidinone (PPD).[5] Understanding its synthesis provides insights applicable to related N-heterocyclic structures.
Conclusion
1-(2-Phenylethyl)pyrrolidin-2-one is a strategically designed molecule with high potential for application in the fields of drug discovery and materials science. This guide has provided a detailed roadmap for its synthesis and characterization, grounded in established chemical principles. The provided protocols and analytical data serve as a reliable foundation for researchers and scientists to produce and validate this compound, enabling its exploration in future scientific endeavors.
References
-
PubChem. (n.d.). 1-Phenethyl-pyrrolidin-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylethylpyrrolidine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolidine, 1-(1-phenylethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-phenethyl-pyrrolidine-2,5-dione. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1,2-Diphenylethyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-(2-Phenylethyl)pyrrolidine. Retrieved from [Link]
- Valdez, C. A., Leif, R. N., & Mayer, B. P. (2021). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Preprints.org.
-
U.S. Environmental Protection Agency. (n.d.). 2,5-Pyrrolidinedione, 1-(2-hydroxy-2-phenylethyl)-. Substance Registry Services. Retrieved from [Link]
-
LyondellBasell. (n.d.). N-Methyl-2-Pyrrolidone (NMP) Product Bulletin. Retrieved from [Link]
-
Al-Juboori, A. M., & Al-Masoudi, W. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. Retrieved from [Link]
-
Chebil, L., et al. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-(1-phenylethyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Akhlaghi, S. P., & Sarlak, N. (2010). Review of Pharmaceutical Applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
-
Wiwatwongwana, D., et al. (2014). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]
Sources
- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 2. The uses of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]
- 3. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 5. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]
